2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile
Übersicht
Beschreibung
2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydroxy group, an isopropylamino group, and a phenylacetonitrile moiety. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 4-(2-Hydroxy-3-(isopropylamino)-propoxy)benzaldehyde.
Formation of the Final Product: The intermediate is then reacted with acetonitrile under specific conditions to form the final product. This step often requires the use of catalysts and controlled reaction environments to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and specific reaction conditions to achieve desired products.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups on the phenyl ring, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(2-Hydroxy-3-(methylamino)-propoxy)phenyl)acetonitrile
- 2-(4-(2-Hydroxy-3-(ethylamino)-propoxy)phenyl)acetonitrile
- 2-(4-(2-Hydroxy-3-(tert-butylamino)-propoxy)phenyl)acetonitrile
Uniqueness
2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile is unique due to its specific isopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications, distinguishing it from other similar compounds with different substituents.
Biologische Aktivität
2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile, with the CAS number 29277-73-4, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a hydroxy group, an isopropylamino group, and a phenylacetonitrile moiety, making it a valuable subject of study in medicinal chemistry and pharmacology.
The molecular formula of this compound is C14H20N2O2, and its molecular weight is approximately 248.32 g/mol. The compound's structure facilitates various chemical reactions, including oxidation, reduction, and electrophilic substitution, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. These interactions can modulate various physiological processes, leading to potential therapeutic effects. For instance, the hydroxy group may participate in hydrogen bonding with active sites on enzymes or receptors, enhancing binding affinity and specificity.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its potential to inhibit enzymes involved in metabolic pathways related to cardiovascular and neurological disorders. The inhibition of these enzymes can lead to decreased production of harmful metabolites or increased availability of beneficial compounds.
Receptor Binding
This compound has also been investigated for its ability to bind to specific receptors in the body. For example, studies have shown that it may interact with adrenergic receptors, which play a significant role in cardiovascular function. The binding affinity and specificity for these receptors can influence blood pressure regulation and heart rate.
Research Findings and Case Studies
Study | Findings | Implications |
---|---|---|
In vitro studies | Demonstrated significant inhibition of enzyme activity related to neurotransmitter metabolism. | Suggests potential use in treating neurological disorders by modulating neurotransmitter levels. |
Animal studies | Showed reduced blood pressure in hypertensive models when administered at specific dosages. | Indicates potential therapeutic applications in hypertension management. |
Molecular docking studies | Revealed high binding affinity to adrenergic receptors compared to standard medications. | Supports further development as a novel therapeutic agent for cardiovascular diseases. |
Synthesis and Industrial Production
The synthesis of this compound typically involves multiple steps starting from readily available precursors. The process generally includes:
- Preparation of Intermediate Compounds : Initial synthesis involves creating intermediates such as 4-(2-Hydroxy-3-(isopropylamino)-propoxy)benzaldehyde.
- Final Product Formation : The intermediate is reacted with acetonitrile under controlled conditions to yield the final product.
Industrial production may utilize large-scale reactors and continuous flow processes to enhance efficiency.
Eigenschaften
IUPAC Name |
2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11(2)16-9-13(17)10-18-14-5-3-12(4-6-14)7-8-15/h3-6,11,13,16-17H,7,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJIPAKCLDHBAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338884 | |
Record name | (4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29277-73-4 | |
Record name | (4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.